N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

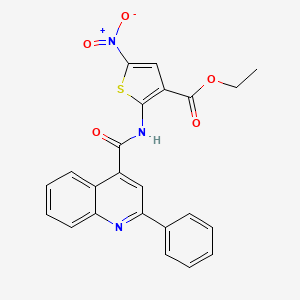

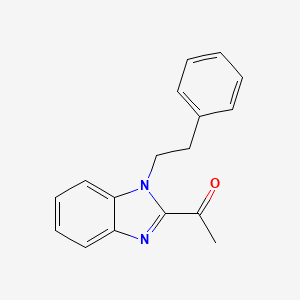

“N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide” is an organic compound containing an oxetane ring and a sulfinamide group. Oxetanes are four-membered cyclic ethers and sulfinamides are functional groups containing a sulfur atom bonded to two oxygen atoms and an amine group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxetane ring, an ethynyl group, a propane structure, and a sulfinamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of an oxetane ring could influence the compound’s reactivity and stability . The sulfinamide group could also influence the compound’s acidity and basicity .Aplicaciones Científicas De Investigación

Microbial Transformation in Environmental Samples

Research by Nödler et al. (2012) discusses the transformation of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions, highlighting the environmental persistence and transformation of similar compounds. This study underscores the importance of understanding the environmental behavior of sulfonamide derivatives, which may share structural similarities or transformation pathways with N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide (Nödler, Licha, Barbieri, & Pérez, 2012).

Catalytic Reactions and Chemical Synthesis

Xia et al. (2016) explored the copper(II)-catalyzed remote sulfonylation of aminoquinolines, demonstrating the use of sodium sulfinates in producing environmentally friendly byproducts. This research could provide insights into catalytic processes involving sulfinamide derivatives for the synthesis of complex organic compounds (Xia, Wang, Xu, Wei, Shen, Duan, Zhu, & Zhang, 2016).

Sulfur-Nitrogen Chemistry Developments

Davis's review (2006) on sulfur-nitrogen chemistry, including sulfinimines and N-sulfonyloxaziridines, provides a comprehensive overview of the synthesis and applications of sulfur-nitrogen compounds. This research could illuminate the chemical properties and potential applications of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide in synthesizing biologically active compounds (Davis, 2006).

Antimicrobial Paints Utilizing N-Halamine

Kocer (2012) describes the development of N-halamine-based antimicrobial paints, emphasizing the potential for incorporating sulfinamide derivatives into materials to confer antimicrobial properties. This application showcases the versatility of sulfinamide chemistry in creating functional materials for long-term disinfection (Kocer, 2012).

Chiral Separation and Pharmaceutical Applications

Zeng, Wen, Xiang, & Zhang (2018) studied the chromatographic enantioseparation of chiral sulfinamide derivatives, highlighting the importance of sulfinamides in medicinal chemistry for developing chiral drugs. This research points to the potential pharmaceutical applications of N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide in producing enantiomerically pure compounds (Zeng, Wen, Xiang, & Zhang, 2018).

Propiedades

IUPAC Name |

N-(3-ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2S/c1-5-9(6-12-7-9)10-13(11)8(2,3)4/h1,10H,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIVYWOLPVBMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1(COC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Ethynyloxetan-3-yl)-2-methylpropane-2-sulfinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B2948001.png)

![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2948006.png)

![4-amino-N-[(2-fluorophenyl)methyl]benzamide](/img/structure/B2948007.png)

![{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide](/img/structure/B2948008.png)

![4-[[4-Amino-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-(cyanomethyl)-N-methylbenzamide](/img/structure/B2948010.png)

![1-((1R,5S)-8-((3'-methyl-[1,1'-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2948011.png)

![6-[(tert-Butoxy)carbonyl]-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2948012.png)

![1-[(azetidin-3-yl)methyl]-4-methyl-1H-pyrazole hydrochloride](/img/structure/B2948016.png)

![2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2948021.png)